6-tert-Butyl-1,2,4-triazin-5(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62191-32-6 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-tert-butyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)5-6(11)8-4-9-10-5/h4H,1-3H3,(H,8,9,11) |
InChI Key |
LFNPKKXXSHHSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=CNC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Tert Butyl 1,2,4 Triazin 5 2h One and Its Structural Analogues
Foundational Synthetic Routes and Process Optimizations
The foundational routes to the triazinone core often begin with the synthesis of a crucial α-keto acid intermediate, which is then cyclized to form the heterocyclic ring system.
A well-established pathway involves the creation of trimethylpyruvic acid, which serves as the backbone for the 6-tert-butyl group and the adjacent carbonyl function of the triazinone ring.
The synthesis commences with the reaction between pivaloyl cyanide and isobutylene. google.com This reaction is typically conducted in the presence of acetic acid and concentrated sulfuric acid. google.comprepchem.com The process leads to the formation of trimethylpyruvic acid tert-butylamide as an intermediate product. Pivaloyl cyanide itself is a valuable starting material for synthesizing 1,2,4-triazin-5-ones. google.comgoogle.com
Following its formation, the trimethylpyruvic acid tert-butylamide intermediate undergoes hydrolysis, often using an aqueous acid like hydrochloric acid, to yield trimethylpyruvic acid. google.com This α-keto acid is then condensed with thiocarbohydrazide (B147625). google.comsapub.orgresearchgate.net This cyclocondensation reaction forms the 1,2,4-triazine (B1199460) ring, resulting in the product 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, a key precursor in the synthesis of many triazinone-based herbicides. google.comsapub.org The reaction is typically performed in an acidic aqueous or aqueous-alcoholic solution. google.comchemicalbook.com
| Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Pivaloyl Cyanide + Isobutylene | Acetic Acid, Sulfuric Acid | Trimethylpyruvic acid tert-butylamide | google.com |
| 2 | Trimethylpyruvic acid tert-butylamide | Aqueous HCl (Hydrolysis) | Trimethylpyruvic acid | google.com |
| 3 | Trimethylpyruvic acid + Thiocarbohydrazide | Aqueous-alcoholic solution, Acidic pH | 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | google.comsapub.org |
For industrial applications, efficiency, cost-effectiveness, and waste reduction are paramount. A significant process optimization for the synthesis of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one involves conducting the entire sequence as a "one-pot process". google.com This approach avoids the isolation of the intermediate products, namely trimethylpyruvic acid tert-butylamide and trimethylpyruvic acid. google.com
In this integrated process, after the initial reaction of pivaloyl cyanide and isobutylene, the reaction mixture is directly subjected to hydrolysis by adding a specific amount of water. google.com Subsequently, thiocarbohydrazide is added to the same vessel to initiate the condensation and precipitation of the final product. google.com This method is industrially simpler and significantly reduces the accumulation of waste waters compared to the multi-step process with isolated intermediates. google.com The recovery of acetic acid from the remaining wastewater is also more feasible in this streamlined process. google.com Yields for this type of process can be very high, with some procedures reporting a 96% yield for the final crystalline product. prepchem.com
Multi-Step Synthesis via Trimethylpyruvic Acid Intermediates
Convergent and One-Pot Synthetic Strategies for Triazinone Core Formation
Convergent and one-pot syntheses represent a powerful strategy for the efficient construction of complex molecules like 1,2,4-triazines from readily available starting materials. rsc.org A general and novel one-pot approach involves the condensation of amides with 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization of the in-situ generated intermediate with hydrazine (B178648) hydrate. researchgate.netresearchgate.net This methodology allows for the stepwise addition of reagents without the need to isolate intermediates, streamlining the synthesis of the triazine core. researchgate.net While this specific method has been demonstrated for various substituted triazines, the principle offers a potential alternative pathway to the 6-tert-butyl-1,2,4-triazin-5(2H)-one scaffold by selecting appropriate amide and dicarbonyl precursors.
Derivatization from 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one is a versatile intermediate from which a wide array of structural analogues can be synthesized. pensoft.netcymitquimica.comapolloscientific.co.uk This compound exists in tautomeric forms, including the thione form. nih.gov The reactivity of the amino and mercapto groups allows for extensive functionalization.
A common synthetic route involves converting the 3-mercapto group into a 3-hydrazinyl group. This derivative, 4-amino-6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one, can then be reacted with various aldehydes and ketones. pensoft.netresearchgate.net This condensation reaction typically occurs in refluxing ethanol (B145695) and leads to the formation of a wide range of hydrazone derivatives (Schiff bases) in moderate to high yields. pensoft.net These derivatization reactions highlight the utility of the core intermediate in generating libraries of structurally diverse triazinone compounds for further investigation. pensoft.netresearchgate.net
| Starting Material | Reactant | Conditions | Product Class | Reference |
|---|---|---|---|---|
| 4-amino-6-tert-butyl-3-hydrazinyl-4H- google.compensoft.netprepchem.comtriazin-5-one | Aldehydes or Ketones | Ethanol, Reflux | Hydrazones (Schiff Bases) | pensoft.netresearchgate.net |
Selective S-Methylation to Yield 4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one
Selective S-methylation is a critical step in the functionalization of thioxo-triazinone precursors. The synthesis of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one is achieved through the direct methylation of the corresponding 3-mercapto derivative.
The reaction involves dissolving 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one in a basic medium, such as sodium hydroxide (B78521) solution mixed with methanol (B129727), to deprotonate the thiol group and form a more nucleophilic thiolate. This intermediate is then treated with a methylating agent, typically methyl iodide. The reaction proceeds at a low temperature (0°C) initially and is then stirred for several hours at room temperature to ensure completion. The desired S-methylated product crystallizes from the reaction mixture and can be isolated by filtration, drying, and recrystallization to yield the pure compound. This method has been reported to produce the target compound with a high yield of 82%.
Table 1: Reaction Parameters for Selective S-Methylation
| Parameter | Details |
| Starting Material | 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one |
| Reagents | Sodium hydroxide, Methanol, Methyl iodide |
| Initial Temperature | 0°C |
| Reaction Time | 4 hours |
| Final Product | 4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one |
| Yield | 82% |
| Melting Point | 126-127°C |
Hydrazone Formation via Reaction with Carbonyl Compounds
The synthesis of hydrazone derivatives represents a significant pathway for elaborating the 1,2,4-triazin-5-one core. These compounds are typically synthesized through the condensation reaction of a hydrazinyl-triazinone precursor with various aldehydes and ketones. pensoft.net
Specifically, starting materials such as 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one or 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one are reacted with a wide range of carbonyl-containing compounds. pensoft.net The reaction is generally carried out by refluxing the hydrazinyl-triazinone and the respective aldehyde or ketone in a suitable solvent like ethanol. pensoft.net Upon cooling, the resulting hydrazone derivative often precipitates from the solution and can be purified by filtration and recrystallization. pensoft.net This methodology allows for the synthesis of diverse Schiff bases in moderate to high yields. pensoft.net The structures of these new hydrazones are typically confirmed using 1H NMR, 13C NMR, and elemental analyses. pensoft.net
The table below presents a selection of hydrazones synthesized from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one and various aromatic aldehydes, showcasing the versatility of this reaction. pensoft.net
Table 2: Examples of Synthesized Hydrazone Derivatives
| Product Name | Carbonyl Compound | Yield (%) | Melting Point (°C) |
| 4-Amino-3-(4-bromobenzylidenehydrazono)-6-tert-butyl-3,4-dihydro-2H- researchgate.netnih.govnih.govtriazin-5-one | 4-Bromobenzaldehyde | 71% | 203–204 |
| 4-Amino-3-(4-hydroxybenzylidenehydrazono)-6-tert-butyl-3,4-dihydro-2H- researchgate.netnih.govnih.govtriazin-5-one | 4-Hydroxybenzaldehyde | 69% | 203–204 |
| Methyl 4-[((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)hydrazono)methyl]benzoate | Methyl 4-formylbenzoate | 68% | 204–205 |
Nucleophilic Substitution at the C3 Ring Position
The C3 position of the 1,2,4-triazin-5-one ring, particularly when substituted with a good leaving group like a methylthio (SMe) group, is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities. One documented pathway involves the preparation of 3-substituted-1,2,4-triazin-5(2H)-ones from 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one via the replacement of the methylthio group. researchgate.net
A more advanced strategy for C3-functionalization is the Liebeskind–Srogl (L–S) cross-coupling reaction. This method has been successfully applied to C3-thiomethyl triazinium salts, enabling the incorporation of diverse aryl groups at this position. nih.gov The reaction typically involves the coupling of the C3-thiomethyl triazinium salt with various boronic acids. nih.gov This late-stage modification strategy overcomes limitations of other methods that may not be compatible with sensitive functional groups. acs.org For instance, the C3-arylation with [4-(methoxycarbonyl)phenyl]boronic acid has been performed on a 1 mmol scale, yielding the product in 71% yield. acs.org The L–S coupling has also been used to attach fluorogenic moieties, such as coumarin-derived boronic acids, to the triazinium core. nih.gov
N2-Alkylation Strategies and their Regioselectivity
The alkylation of 1,2,4-triazin-5-one derivatives can occur at multiple nitrogen atoms, making regioselectivity a key challenge. Highly selective methods for both S- and N-alkylation of 3-thioxo-1,2,4-triazin-5-ones have been developed. researchgate.net While S-alkylation is often the kinetically favored pathway, subsequent thermal or catalyst-induced rearrangements can deliver the thermodynamically more stable N-alkylated products. researchgate.net
In related heterocyclic systems like S-protected 1,2,4-triazoles, alkylation with various agents has been shown to occur at the N1 and N2 positions, with N2-alkylated isomers often being preferentially formed. nih.gov For the 1,2,4-triazine core, specific N2-alkylation is a crucial step in the synthesis of more complex fused heterocyclic systems. For example, the synthesis of novel pyrrolo[1,2-b] researchgate.netnih.govnih.govtriazines proceeds through an initial N,O-bis-alkylation of a 2-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)malononitrile precursor. nih.gov This reaction, involving reagents like bromoacetic esters in the presence of a base, demonstrates a practical application of N2-alkylation as part of a cyclization sequence. nih.gov
Synthesis of Organometallic Derivatives
The incorporation of organometallic moieties onto the triazine scaffold opens avenues for novel chemical properties and applications. Research in this area has led to the successful synthesis of germanium-substituted triazine compounds.
Germanium-Substituted Triazine Compounds
The synthesis of 5-germyl- and digermyl-1,2,4-triazines has been achieved starting from 2-(6-tBu-5-triphenylgermyl-2-R-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)malononitriles. researchgate.net A key step in this methodology is the fragmentation of a Germanium-Phenyl (Ge–Ph) bond using lithium naphthalenide. researchgate.net The resulting germyl (B1233479) anion intermediate can then be trapped by various electrophiles. researchgate.net
This strategy has been used to furnish a range of derivatives, including:
5-Ph₂HGe– derivatives : Formed by trapping the anion with a proton source (H⁺).
Ph₃Si–Ph₂Ge– derivatives : Formed by trapping with triphenylsilyl chloride (Ph₃SiCl).
Ph₃Ge–Ph₂Ge– derivatives : Formed by trapping with triphenylgermyl bromide (Ph₃GeBr).
The structures of these complex organometallic triazine derivatives have been unequivocally confirmed through spectral data and X-ray diffraction (XRD) analysis. researchgate.net
Stereoselective Synthesis and Diastereomeric Control in Derivatization
A comprehensive literature search did not yield specific studies or methodologies focused on the stereoselective synthesis or diastereomeric control in the derivatization of this compound or its direct structural analogues. Consequently, in strict adherence to the provided instructions, no information can be presented for this section.
Catalytic Systems and Mechanistic Insights in Synthetic Pathways
The synthesis of this compound and its structural analogues has been significantly advanced through the development of sophisticated catalytic systems. These methodologies offer improved efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes. Primarily, transition metal catalysts based on rhodium and palladium have demonstrated remarkable utility in constructing the 1,2,4-triazine core. Furthermore, specific catalytic conditions have been developed for the synthesis of closely related compounds, providing valuable insights into the preparation of the target molecule.
Rhodium catalysts have emerged as powerful tools for the synthesis of substituted 1,2,4-triazines through various activation modes, including C-H activation and annulation reactions. These methods often proceed under mild conditions and exhibit broad substrate scope.
One notable rhodium-catalyzed approach involves the annulation of N-azolo imines with dioxazolones. patsnap.comgoogle.com This Rh(III)-catalyzed reaction proceeds via an initial C-H amidation of an imidoyl C-H bond, followed by cyclodehydration to afford a range of azolo patsnap.comgoogle.comdcu.ietriazines. patsnap.comgoogle.com While not directly yielding this compound, this methodology highlights the potential of rhodium catalysis in constructing fused triazine systems, which are structural analogues.
Another innovative rhodium-catalyzed strategy involves the reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles. guidechem.com This process is initiated by an unexpected O-H insertion of a rhodium-azavinylcarbene intermediate, leading to a common precursor for the divergent synthesis of both 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines. guidechem.com The reaction pathway is dictated by the subsequent cyclization conditions. Treatment with an acid like TsOH leads to hydrolysis and intramolecular cyclization to form 3,6-disubstituted 1,2,4-triazines, whereas a base such as DBU promotes direct cyclization and oxidation to yield 3,5,6-trisubstituted 1,2,4-triazines. guidechem.com
The proposed mechanism for the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles involves the formation of a rhodium carbenoid intermediate. guidechem.com This intermediate then reacts with the N-acylhydrazone, and through a series of rearrangements and cyclization steps, the 1,2,4-triazine ring is constructed. This modular approach allows for controlled regioselectivity in the synthesis of substituted 1,2,4-triazines. guidechem.com
| Starting Materials | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-imidazo imine and 3-phenyl-1,4,2-dioxazol-5-one | Rh(III) | 2,4-Diphenylimidazo[1,2-a] patsnap.comgoogle.comdcu.ietriazine | 73 | patsnap.com |
| N-imidazo imine and 3-(2-chlorophenyl)-1,4,2-dioxazol-5-one | Rh(III) | 4-(2-Chlorophenyl)-2-phenylimidazo[1,2-a] patsnap.comgoogle.comdcu.ietriazine | 47 | patsnap.com |
| N-imidazo imine and 3-(3-bromophenyl)-1,4,2-dioxazol-5-one | Rh(III) | 4-(3-Bromophenyl)-2-phenylimidazo[1,2-a] patsnap.comgoogle.comdcu.ietriazine | 61 | patsnap.com |
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the formation of 1,2,4-triazine systems is an area of active research. These methods are particularly useful for introducing aryl and other substituents onto the triazine core with high regioselectivity.
A highly regioselective palladium-catalyzed arylation has been successfully employed in the final step of the synthesis of an imidazo[1,2-b] patsnap.comguidechem.comresearchgate.nettriazine derivative, which acts as a GABAA α2/3-selective agonist. researchgate.net This highlights the efficiency of palladium catalysis in the late-stage functionalization of triazine-containing scaffolds.
Furthermore, palladium catalysis has been utilized in the denitrogenation/vinylation of benzotriazinones using vinylene carbonate as the vinylation reagent. dcu.ie This transformation represents a novel skeletal editing approach, converting a N=N bond to a C=C bond and providing access to isoquinolinones. dcu.ie While the product is not a triazinone, the methodology demonstrates the power of palladium catalysis in manipulating nitrogen-containing heterocyclic systems.
Mechanistically, palladium-catalyzed reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the context of C-H activation/arylation, the cycle would involve the coordination of the palladium catalyst to the triazine substrate, followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent reaction with an aryl halide and reductive elimination would then yield the arylated product and regenerate the active palladium catalyst. nih.gov
| Reaction Type | Substrate | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Regioselective Arylation | Imidazo[1,2-b] patsnap.comguidechem.comresearchgate.nettriazine | Palladium-based | Arylated Imidazotriazine | researchgate.net |
| Denitrogenation/Vinylation | Benzotriazinone | Palladium-based | Isoquinolinone | dcu.ie |
While direct catalytic routes to this compound are not extensively reported in the literature, catalytic methods for the synthesis of its close analogue and key agricultural chemical, Metribuzin (B1676530) (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), provide significant insights.
The synthesis of Metribuzin often involves the cyclization of precursors in the presence of a catalyst. For instance, the reaction of methylmercapto-carbazide with 3,3-dimethyl ketobutyric acid to form the triazinone ring is carried out under the effect of catalysts such as potassium carbonate. This base-catalyzed cyclization proceeds under relatively mild conditions with high yields.
Another key step in the synthesis of Metribuzin from its 3-thioxo precursor, 4-amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(4H)-one, is the S-methylation. This reaction can be performed using methyl bromide in the presence of catalysts such as polyethylene (B3416737) glycol (PEG), nonylphenol polyoxyethylene ether, or ethylene (B1197577) glycol dimethyl ether. Alternatively, the methylation can be achieved using dimethyl sulfate (B86663) with concentrated sulfuric acid as the catalyst.
The mechanistic insight into the base-catalyzed cyclization likely involves the deprotonation of the starting materials, facilitating the nucleophilic attack and subsequent ring closure to form the stable 1,2,4-triazinone core. In the case of the acid-catalyzed methylation, the acid likely activates the dimethyl sulfate, making it a more potent methylating agent.
| Reaction Step | Reactants | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Methylthiocarbazide and 3,3-dimethylbutyric acid diketone | Potassium carbonate | Isopropanol | 91.8 | patsnap.com |
| S-Methylation | 4-amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(4H)-one and Methyl Bromide | Polyethylene glycol (PEG) | Water | Not Reported | guidechem.com |
| S-Methylation | Triazinone and Dimethyl sulfate | Concentrated sulfuric acid | p-Xylene | Not Reported | google.com |
Elucidation of Chemical Reactivity and Functional Transformations of 6 Tert Butyl 1,2,4 Triazin 5 2h One Derivatives
Oxidation Reactions and Product Characterization
Oxidation reactions of sulfur-containing 6-tert-butyl-1,2,4-triazin-5(2H)-one derivatives primarily target the thiol or thioether moieties, leading to the formation of sulfoxides and sulfones. These transformations are significant as they alter the electronic properties and potential biological activity of the parent molecule.
The oxidation of thioether derivatives of this compound can be selectively controlled to yield either sulfoxides or sulfones. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger oxidants or harsher conditions lead to the corresponding sulfones.
Common oxidizing agents used for these transformations include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). The reaction of a methylthio-substituted triazine with m-CPBA, for example, can produce the corresponding methylsulfonyl derivative. organic-chemistry.org The progress of the oxidation can be monitored by spectroscopic methods, such as NMR and IR, to characterize the resulting sulfoxide (B87167) or sulfone.
Table 1: Oxidation of Thioether Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(2H)-one | m-CPBA | 6-tert-butyl-3-(methylsulfinyl)-1,2,4-triazin-5(2H)-one (Sulfoxide) | organic-chemistry.org |
| 6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(2H)-one | Hydrogen Peroxide (excess) | 6-tert-butyl-3-(methylsulfonyl)-1,2,4-triazin-5(2H)-one (Sulfone) | organic-chemistry.org |
Reduction Reactions and Resulting Product Profiles
Reduction reactions offer a pathway to introduce or modify functional groups on the this compound scaffold, leading to compounds with different chemical properties.
The reduction of specific functional groups on the triazine ring can lead to the formation of amines or thiols. For instance, a nitro group can be reduced to an amino group, and a disulfide can be cleaved to form a thiol. These reactions are typically achieved using standard reducing agents. For example, the reduction of a sulfoxide can regenerate the corresponding sulfide.
Nucleophilic and Electrophilic Substitution Pathways
The 1,2,4-triazine (B1199460) ring and its substituents are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of structural modifications.
The amino and mercapto groups on the this compound core are nucleophilic and can readily react with various electrophiles. For example, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one serves as a versatile precursor for further functionalization. cymitquimica.comnih.gov The amino group can undergo reactions with carbonyl compounds to form Schiff bases, while the mercapto group can be alkylated or acylated. pensoft.netresearchgate.net
These substitution reactions are fundamental in creating libraries of derivatives for screening in various applications. The reactivity of these groups is influenced by the electronic nature of the triazine ring and the steric hindrance imposed by the tert-butyl group.
Table 2: Nucleophilic Substitution Reactions
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Aldehydes/Ketones | Schiff Base (at amino group) | pensoft.netresearchgate.net |
| 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Alkyl Halide | Thioether (at mercapto group) | frontiersin.orgnih.gov |
| 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one | Benzaldehyde | Hydrazone | osi.lv |
Selective functionalization of side chains attached to the this compound nucleus can be achieved through strategies involving electrophile trapping. This approach allows for the introduction of diverse functionalities at specific positions, which is crucial for structure-activity relationship studies. While specific examples directly pertaining to this compound are not abundant in the provided search results, the principles of electrophile trapping are broadly applicable in heterocyclic chemistry.
Ring Transformations and Degradation Reactions
The 1,2,4-triazine ring system can undergo a variety of transformations, including rearrangements and degradation under certain conditions. These reactions are often influenced by the nature of substituents on the triazine core.
While specific studies on the pyrazole (B372694) ring opening of derivatives of this compound are not extensively documented, the stability of fused pyrazolo[4,3-e] mtct.ac.innih.govedu.krdtriazine systems suggests that the pyrazole ring is generally stable. nih.govmdpi.comnih.gov Degradation processes are more commonly associated with the triazine ring itself. For instance, studies on the biodegradation of related triazinone compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), indicate that microbial activity can lead to the transformation of the triazine ring. nih.gov In the case of NTO, it is reduced to 3-amino-1,2,4-triazol-5-one (ATO), which can be further mineralized. nih.gov While not a pyrazole ring opening, this demonstrates a pathway for the degradation of the core triazine structure.
The degradation of the herbicide metribuzin (B1676530), which contains a 1,2,4-triazin-5-one core, can also provide insights. Under certain environmental conditions, metribuzin can degrade to form various products, highlighting the susceptibility of the triazine ring to environmental factors.
A significant area of reactivity for derivatives of this compound involves intramolecular cyclization and condensation reactions, particularly starting from the 3-hydrazinyl derivative. The reaction of 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one with various carbonyl compounds leads to the formation of hydrazones through a condensation reaction. pensoft.net
These hydrazone derivatives can serve as precursors for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reaction of 3-hydrazinyl-1,2,4-triazines with appropriate reagents can yield triazolo[4,3-b] mtct.ac.innih.govedu.krdtriazines. This type of cyclocondensation is a common strategy for the synthesis of fused triazole systems. nih.gov
The following table summarizes the synthesis of various hydrazone derivatives of this compound through condensation reactions. pensoft.net
| Reactant | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 3-(2-Benzylidenehydrazinyl)-6-tert-butyl-2H- mtct.ac.innih.govedu.krdtriazin-5-one | 69 |
| 4-Bromobenzaldehyde | 3-(2-(4-Bromobenzylidene)hydrazinyl)-6-tert-butyl-2H- mtct.ac.innih.govedu.krdtriazin-5-one | 78 |
| 4-Nitrobenzaldehyde | 6-tert-Butyl-3-(2-(4-nitrobenzylidene)hydrazinyl)-2H- mtct.ac.innih.govedu.krdtriazin-5-one | 81 |
| 2-Methoxybenzaldehyde | 6-tert-Butyl-3-(2-(2-methoxybenzylidene)hydrazinyl)-2H- mtct.ac.innih.govedu.krdtriazin-5-one | 62 |
Complexation Chemistry with Transition Metal Ions
The nitrogen and oxygen atoms within the 1,2,4-triazin-5-one scaffold and its derivatives provide potential coordination sites for transition metal ions. The formation of metal complexes can significantly alter the physicochemical and biological properties of the parent ligand.
Hydrazone derivatives of this compound are of particular interest in coordination chemistry due to their potential to act as bidentate or polydentate ligands. The hydrazone moiety introduces an additional nitrogen atom, creating a potential N,N or N,O chelation site. mtct.ac.inedu.krdchemistryjournal.net
While specific studies on the bidentate chelation of hydrazone derivatives of this compound are limited, the coordination behavior of similar hydrazone ligands with transition metals has been extensively studied. bohrium.com In these complexes, the hydrazone ligand typically coordinates to the metal ion through the azomethine nitrogen and a nearby donor atom, which can be the oxygen of the triazinone ring or another nitrogen atom within the heterocyclic system. bohrium.com This chelation results in the formation of stable five- or six-membered rings with the metal center. libretexts.orglibretexts.org
The general structure of a bidentate N,O-chelate of a hydrazone derivative of a 1,2,4-triazin-5-one with a transition metal ion (M) is depicted below.
| Ligand Donor Atoms | Metal Ion (Example) | Resulting Chelate Ring Size |
|---|---|---|
| Azomethine Nitrogen, Triazinone Oxygen | Cu(II), Ni(II), Co(II) | 5-membered |
The coordination of these hydrazone ligands to transition metals can lead to the formation of complexes with various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. bohrium.comnih.gov
Structure Activity Relationship Sar Investigations of 6 Tert Butyl 1,2,4 Triazin 5 2h One Derivatives
Correlation Between Structural Motifs and Biochemical Efficacy
The 1,2,4-triazine (B1199460) ring is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govmdpi.com This six-membered heterocyclic ring containing three nitrogen atoms is found in molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. ijpsr.inforesearchgate.netnih.gov The electron-deficient nature of the triazine system influences its chemical properties and its ability to participate in various biological interactions. mdpi.com Triazine derivatives can act as analogs of biological substances like nucleotides, which contributes to their diverse bioactivities. mdpi.com The versatility of the 1,2,4-triazine nucleus allows for substitutions at various positions, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds to achieve desired therapeutic effects. researchgate.nettandfonline.com This inherent activity and synthetic tractability make the 1,2,4-triazine scaffold a valuable starting point for the design and development of new therapeutic agents. nih.govresearchgate.net
The introduction of sulfur-containing functional groups, such as mercapto/thiol (-SH) or thioxo (=S) moieties, at the C3 position of the 1,2,4-triazine ring significantly impacts the biological profile of the derivatives. These groups are known to enhance the pharmacological activity of the parent compound. nih.gov For instance, a new series of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives was synthesized specifically to explore their potential as anticancer agents. researchgate.net The presence of a 3-thioxo group in 1,2,4-triazin-5-one derivatives has been associated with notable antimicrobial activity. scirp.org Structure-activity relationship (SAR) studies have indicated that the presence of a mercapto group, in conjunction with other moieties like sulfonamides, can lead to enhanced antimicrobial efficacy. scirp.org The thiol group can also exist in tautomeric equilibrium with the thione form, and its ability to interact with biological targets, such as through enzyme inhibition, is a key contributor to its bioactivity. tandfonline.com The reactivity of these sulfur groups allows for further chemical modifications, making 3-thioxo-1,2,4-triazin-5-ones valuable intermediates for creating a diverse library of compounds with potential therapeutic applications. tandfonline.com
The type and position of aromatic and heteroaromatic substituents on the 1,2,4-triazine scaffold are critical determinants of biological activity and selectivity. Research has shown that attaching different aryl groups at various positions can lead to potent and selective agents for specific biological targets. For example, in the development of antagonists for the G-protein-coupled receptor 84 (GPR84), the substitution of aryl groups at the C5 and C6 positions of the 1,2,4-triazine ring was systematically explored. nih.gov
Studies on 1,2,4-triazine derivatives as mammalian target of rapamycin (B549165) (mTOR) inhibitors revealed that the introduction of a five-membered heterocyclic ring, specifically a 5-nitrofuran-2-yl moiety, resulted in the highest potency. researchgate.net Similarly, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives demonstrated promising antibiotic activity against various drug-resistant bacteria. ijpsr.info The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents influence how the molecule fits into and interacts with the binding pocket of a target protein, thereby modulating its activity. nih.gov
| Compound | 5-Aryl Substituent | 6-Aryl Substituent | pIC₅₀ (GTPγS assay) |
|---|---|---|---|
| 26 | 4-Methoxyphenyl | 4-Methoxyphenyl | 8.16 ± 0.04 |
| 27 | Phenyl | 4-Methoxyphenyl | 7.71 ± 0.05 |
| 28 | 4-Fluorophenyl | 4-Methoxyphenyl | 7.87 ± 0.05 |
| 31 | 4-Chlorophenyl | 4-Methoxyphenyl | 8.23 ± 0.04 |
| 34 | Thiophen-2-yl | 4-Methoxyphenyl | 7.97 ± 0.04 |
Impact of the tert-Butyl Group Substitution on Molecular Interactions
The tert-butyl group at the C6 position of the 1,2,4-triazin-5(2H)-one ring exerts a significant influence on the molecule's physical, chemical, and biological properties through both steric and electronic effects. As a bulky, non-polar substituent, the tert-butyl group can impact molecular interactions in several ways.
Its large size can provide steric hindrance, which may influence the molecule's preferred conformation and its ability to bind to a biological target. This steric bulk can enhance selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. Furthermore, bulky tert-butyl groups are known to improve the solubility of large aromatic molecules by disrupting intermolecular stacking and suppressing aggregation. nih.gov
Structural Optimization Strategies for Enhanced Potency and Selectivity
Optimizing the structure of 1,2,4-triazine derivatives is a key strategy for improving their potency and selectivity towards specific biological targets. This process involves the systematic modification of the lead compound and the evaluation of the resulting analogs' biological activity. nih.gov A variety of chemical reactions, including alkylation, acylation, and cyclocondensation, are employed to synthesize new derivatives with diverse functional groups. tandfonline.com
One approach involves modifying substituents on the triazine core to enhance interactions with the target protein. For instance, the development of tumor-selective s-triazines targeting DNA and matrix metalloproteinases (MMPs) involved synthesizing a series of triazole-tethered triazines. nih.gov The evaluation of these compounds against cancer cell lines and normal cells allowed for the identification of derivatives with both high potency and high selectivity. nih.gov Compound 7a from this study, for example, demonstrated an exceptionally high selectivity index for HCT-116 cancer cells over normal colonocytes. nih.gov
X-ray crystallography and molecular docking studies are powerful tools in structural optimization, providing insights into how a molecule binds to its target. nih.gov This information allows for the rational design of new derivatives with improved binding affinity and, consequently, enhanced potency. nih.gov
| Compound | IC₅₀ (nM) vs. HCT-116 | IC₅₀ (nM) vs. Normal Colonocytes | Selectivity Index (SI) |
|---|---|---|---|
| 7a | 0.87 ± 0.22 | 158.28 ± 2.91 | 181.93 |
| 7g | 1.41 ± 0.18 | 76.72 ± 1.11 | 54.41 |
| 11b | 12.18 ± 0.23 | 105.32 ± 0.87 | 8.65 |
| 7h | 12.35 ± 0.35 | 158.28 ± 2.91 | 12.82 |
| Doxorubicin (Reference) | 86.32 ± 1.25 | 105.32 ± 0.87 | 1.22 |
Hydrazones, characterized by the azomethine group (-C=N-NH-), are a class of compounds known to possess a wide range of biological activities, including antioxidant properties. mdpi.com The incorporation of a hydrazone moiety into the 6-tert-butyl-1,2,4-triazin-5(2H)-one scaffold has been investigated as a strategy to develop potent antioxidants. These derivatives are typically synthesized by reacting a hydrazinyl-triazine precursor with various aldehydes or ketones. pensoft.net
A study focused on hydrazones derived from 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one demonstrated significant antioxidant activity. pensoft.net The antioxidant capacity of these compounds was screened and compared to ascorbic acid. The research found that the nature of the substituent attached to the hydrazone moiety played a crucial role in the observed activity. Specifically, hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one were the most active antioxidants among the tested compounds, with three derivatives in this series showing activity that was double that of ascorbic acid. pensoft.netresearchgate.net This indicates that the hydrazone linkage provides a synthetically accessible point for modification to fine-tune the antioxidant properties of the parent molecule. pensoft.net
| Compound | Substituent on Hydrazone | Relative Antioxidant Activity (vs. Ascorbic Acid) |
|---|---|---|
| 11a | Benzylidene | Data not specified |
| 11d | 2-Hydroxybenzylidene | Data not specified |
| 11i | 3-Nitrobenzylidene | Data not specified |
| 10a | Furan-2-ylmethylene | Data not specified |
| - | Hydrazones from 4-amino precursor (3 compounds) | ~200% |
Modifications to Improve Enzyme Inhibition and Receptor Antagonism
The this compound scaffold has been the subject of medicinal chemistry efforts to modulate the activity of various enzymes and receptors. Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the triazine ring can significantly impact potency and selectivity.
In the context of receptor antagonism, studies on 1,2,4-triazine derivatives targeting G-protein-coupled receptor 84 (GPR84) have shown that substitutions at the 5- and 6-positions of the triazine ring are critical for activity. nih.gov For example, replacing the anisole (B1667542) groups in a lead compound with halides resulted in a size-dependent decrease in activity. nih.gov This highlights the importance of the steric and electronic properties of substituents at these positions for effective receptor binding.
While direct SAR data for enzyme inhibition specifically on the this compound core is limited in the provided results, the principles from these related series can be extrapolated. Modifications to the 3-position, for instance by introducing hydrazinyl-ylidene groups, have been explored, leading to compounds with antioxidant activity. pensoft.net It is plausible that such modifications could also influence interactions with enzyme active sites or receptor binding pockets.
The following table summarizes the impact of key modifications on the biological activity of 1,2,4-triazine derivatives, drawing parallels to the potential for the this compound scaffold.
| Modification Site | Modification Type | Observed Effect on Related Scaffolds | Potential Impact on this compound Derivatives |
| Position 2 | Introduction of various substituents | Modulated inhibitory potency against h-DAAO | Could fine-tune enzyme inhibition or receptor antagonism by altering steric and electronic properties. |
| Positions 5 and 6 | Substitution with halides or pyridine (B92270) analogues | Decreased GPR84 antagonist activity | Modifications at the 5-position (adjacent to the tert-butyl group) could influence receptor binding. |
| Position 3 | Introduction of hydrazinyl-ylidene groups | Resulted in antioxidant activity | May confer enzyme inhibitory or receptor antagonistic properties depending on the nature of the substituent. |
Conformational Analysis and Ligand-Binding Preferences at the Molecular Level
The three-dimensional conformation of this compound derivatives and their interactions with target biomolecules are crucial for their biological activity. Molecular modeling techniques, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to elucidate these aspects for related 1,2,4-triazine scaffolds.
A study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors of h-DAAO revealed key ligand-binding interactions. nih.gov Molecular docking simulations identified four essential amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitors. nih.gov The triazine core was found to form crucial hydrogen bonds with the protein, while hydrophobic interactions with residues such as Leu51, His217, Gln53, and Leu215 contributed to the stability of the ligand-protein complex. nih.gov
The bulky tert-butyl group at the 6-position of the title compound is expected to have a significant influence on its conformational preferences. The tert-butyl group is known to act as a conformational anchor in six-membered rings. conicet.gov.ar In the context of the 1,2,4-triazine ring, this bulky group would likely favor a conformation that minimizes steric hindrance with adjacent substituents and the receptor binding pocket.
In silico docking studies of 1,2,4-triazine-based GPR84 antagonists have provided a structural hypothesis for their binding mode. nih.gov In a proposed model, the anisole substituent at the 6-position of the triazine ring forms π–π interactions with phenylalanine residues and a cation–π interaction with an arginine residue in the receptor. nih.gov The substituent at the 5-position is predicted to be buried in a pocket, forming a T-shaped π–π stacking interaction with a tryptophan residue. nih.gov These findings underscore the importance of specific aromatic and charged interactions in ligand-receptor recognition.
For this compound derivatives, it can be inferred that the tert-butyl group would likely occupy a hydrophobic pocket within the target's binding site. The triazinone core would be available for hydrogen bonding and other polar interactions. The specific ligand-binding preferences would, of course, be dependent on the specific enzyme or receptor being targeted and the nature of other substituents on the triazine ring.
The following table outlines the key molecular-level interactions and conformational considerations for 1,2,4-triazine derivatives.
| Interaction/Conformation Feature | Description | Relevance to this compound Derivatives |
| Hydrogen Bonding | The triazine structure forms hydrogen bonds with key amino acid residues in the binding site. nih.gov | The N-H and C=O groups of the triazinone ring are potential hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | Substituents on the triazine ring engage in hydrophobic interactions with nonpolar residues. nih.gov | The tert-butyl group is a prominent hydrophobic feature that would likely drive binding to a hydrophobic pocket. |
| π–π and Cation–π Interactions | Aromatic substituents can form π–π stacking and cation–π interactions with aromatic and charged residues in the receptor. nih.gov | Aromatic substituents at other positions of the triazine ring could engage in similar interactions. |
| Conformational Anchoring | The bulky tert-butyl group can restrict the conformational flexibility of the molecule. conicet.gov.ar | This can lead to a more defined binding mode and potentially higher affinity and selectivity. |
Mechanistic Studies of Biochemical and Biological Activities in in Vitro Systems
Elucidation of Enzyme Inhibition Mechanisms
The primary mechanism of enzyme inhibition by 6-tert-Butyl-1,2,4-triazin-5(2H)-one, a compound also known as metribuzin (B1676530), involves non-covalent interactions within the active site of its target enzyme. This compound does not possess a thiol (-SH) or thione (C=S) group, and therefore its inhibitory action is not based on the formation of covalent bonds through such a functional group. Instead, its activity is derived from its specific binding to the target protein, which physically obstructs the protein's normal function. The core interaction is its competition with the native substrate for the binding site.
This compound is a potent inhibitor of photosynthesis, specifically targeting Photosystem II (PSII). dhanuka.com Its mechanism of action is centered on the disruption of the photosynthetic electron transport chain. The molecule binds to the QB binding site on the D1 protein within the PSII complex located in the chloroplast thylakoid membranes. scispace.com This binding is competitive with plastoquinone, the native molecule that shuttles electrons away from PSII.
By occupying the QB site, the compound effectively blocks the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. This interruption of the electron transport chain halts CO₂ fixation and prevents the production of ATP and NADPH, which are essential for plant growth. wikipedia.org However, the ultimate death of the plant is not due to starvation but rather the accumulation of highly reactive molecules. The blockage of electron flow leads to the formation of triplet chlorophyll (B73375) and singlet oxygen, which are potent reactive oxygen species that cause rapid lipid peroxidation, destruction of cell membranes, and ultimately, cell death. youtube.com
Mechanism of Photosystem II (PSII) Inhibition
| Target Site | Binding Protein | Specific Location | Biochemical Effect | Physiological Outcome |
|---|---|---|---|---|
| Photosystem II (PSII) | D1 Protein | QB binding niche | Blocks electron transport from QA to plastoquinone | Inhibition of photosynthesis, generation of reactive oxygen species, cell death |
Free Radical Scavenging Mechanisms and Antioxidant Pathways
While various derivatives of the 1,2,4-triazine (B1199460) chemical class have been synthesized and evaluated for potential antioxidant and radical scavenging activities, this is not the characteristic biochemical role of this compound itself. pensoft.netresearchgate.netmdpi.com In fact, its herbicidal mechanism of action induces a potent pro-oxidant effect within target plant cells.
By blocking the electron transport chain in Photosystem II, the compound causes a buildup of high-energy electrons. youtube.com This energy overload results in the formation of triplet chlorophyll, which reacts with molecular oxygen to produce singlet oxygen, a highly destructive free radical. youtube.com This cascade of events leads to oxidative stress, causing widespread damage to cellular components through lipid peroxidation and membrane destruction, rather than neutralizing free radicals. youtube.com Therefore, the compound's activity in biological systems is characterized by the generation, not the scavenging, of free radicals.
Computational Chemistry and Advanced Spectroscopic Characterization
Theoretical Prediction of Reactivity and Electronic Structure
Theoretical studies, particularly those employing quantum chemistry, are fundamental in predicting the intrinsic properties of the 1,2,4-triazine (B1199460) scaffold.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to model the molecular structure and electronic properties of 1,2,4-triazine derivatives. d-nb.infonih.gov Methods like B3LYP with a 6-31G(d,p) basis set are utilized to obtain optimized molecular geometries. d-nb.infonih.gov From these calculations, key molecular descriptors can be derived to predict reactivity and behavior. nih.gov
These descriptors offer a quantitative assessment of the molecule's electronic characteristics. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (Eg) is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov While specific calculations for 6-tert-Butyl-1,2,4-triazin-5(2H)-one are not detailed in the provided research, the established methodologies for related triazine compounds are directly applicable.
| Molecular Descriptor | Description | Typical Calculation Method |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT/B3LYP |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT/B3LYP |
| Energy Gap (Eg) | The energy difference between HOMO and LUMO; indicates chemical reactivity. | ELUMO - EHOMO |
| Dipole Moment | A measure of the polarity of the molecule. | DFT/B3LYP |
This table outlines common molecular descriptors and the computational methods used for their calculation for the 1,2,4-triazine class of compounds.
Molecular Modeling and Docking Studies
Molecular modeling techniques are used to simulate how 1,2,4-triazine derivatives might interact with biological macromolecules, which is essential for rational drug design.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. oiccpress.comnih.gov For derivatives of the 1,2,4-triazine core, docking studies have been performed to understand their interaction with protein active sites. oiccpress.com For example, in studies on G-protein-coupled receptor 84 (GPR84), docking simulations revealed that the 1,2,4-triazine ring and its substituents can form specific interactions, such as π–π stacking and hydrogen bonds, with key amino acid residues like Phenylalanine, Arginine, and Serine. nih.gov These simulations help identify the crucial interactions that determine the binding affinity and selectivity of the compound. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov This model serves as a template for designing new molecules with desired biological activity. dovepress.com A pharmacophore model for a class of compounds typically includes features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov For the rational design of novel 1,2,4-triazine-based compounds, a pharmacophore model can be developed from known active molecules or from the ligand-binding site of a target protein. dovepress.com This approach allows for the virtual screening of large chemical databases to identify new potential lead compounds. dovepress.com
Spectroscopic Analysis for Structural Confirmation and Elucidation
Spectroscopic methods provide definitive experimental evidence for the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
For derivatives of this compound, the tert-butyl group provides a highly characteristic signal in the ¹H NMR spectrum. pensoft.net This signal typically appears as a sharp singlet at approximately 1.3 ppm due to the nine equivalent protons. pensoft.netresearchgate.net
In ¹³C NMR spectra, the tert-butyl group gives rise to two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon. pensoft.net Research on various 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5-one derivatives shows consistent chemical shifts for these carbons. pensoft.netresearchgate.net The signals for the triazine ring carbons can also be assigned, confirming the core structure. pensoft.netresearchgate.net Although the provided research extensively covers ¹H and ¹³C NMR, specific data for ²H (Deuterium) and ⁷³Ge (Germanium) NMR of this compound were not available. The use of the tert-butyl group as a sensitive probe in NMR studies of large molecular assemblies has been noted, as its signal can remain sharp and intense even when attached to a large protein, provided it retains mobility. nih.gov
| Nucleus | Group | Chemical Shift (δ) in ppm | Compound Context | Source(s) |
| ¹H | C(CH₃)₃ | ~ 1.31 - 1.36 | Various hydrazone derivatives of 6-tert-butyl-1,2,4-triazin-5-one in DMSO-d₆ | pensoft.netresearchgate.net |
| ¹³C | C(C H₃)₃ | ~ 27.5 - 28.4 | Various hydrazone derivatives of 6-tert-butyl-1,2,4-triazin-5-one in DMSO-d₆ | pensoft.netresearchgate.net |
| ¹³C | C (CH₃)₃ | ~ 35.6 - 37.8 | Various hydrazone derivatives of 6-tert-butyl-1,2,4-triazin-5-one in DMSO-d₆ | pensoft.netresearchgate.net |
| ¹³C | C-3 (Triazine Ring) | ~ 150.8 - 160.1 | Various hydrazone derivatives of 6-tert-butyl-1,2,4-triazin-5-one in DMSO-d₆ | pensoft.netresearchgate.net |
| ¹³C | C-6 (Triazine Ring) | ~ 150.2 - 153.7 | Various hydrazone derivatives of 6-tert-butyl-1,2,4-triazin-5-one in DMSO-d₆ | pensoft.netresearchgate.net |
| ¹³C | C=O (C-5) | ~ 157.5 - 164.2 | Various hydrazone derivatives of 6-tert-butyl-1,2,4-triazin-5-one in DMSO-d₆ | pensoft.netresearchgate.net |
This table summarizes characteristic ¹H and ¹³C NMR chemical shifts observed for the 6-tert-butyl-1,2,4-triazin-5-one scaffold based on data from its derivatives.
Infrared (IR) Spectroscopy
While specific experimental IR spectra for this compound are not extensively detailed in the reviewed literature, the molecular structure allows for the prediction of characteristic vibrational modes. Key functional groups expected to produce distinct absorption bands include the N-H groups of the triazine ring and the amino substituent, the carbonyl group (C=O), the C=N and N-N bonds within the ring, and the C-H bonds of the tert-butyl group. Expected vibrational frequencies would include N-H stretching, C=O stretching, and various bending and stretching modes associated with the triazine core and the bulky alkyl substituent.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry analysis provides precise mass-to-charge ratio data, confirming the elemental composition of the molecule. For the related synonym, 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one, HRMS data has been recorded using a Q Exactive Orbitrap instrument with Liquid Chromatography (LC) and Electrospray Ionization (ESI) in negative mode. nih.gov
This analysis identified the deprotonated molecule [M-H]⁻, providing strong evidence for the compound's molecular formula. nih.gov
| Parameter | Value |
|---|---|
| Instrument Type | LC-ESI-QFT (Q Exactive Orbitrap) |
| Ionization Mode | Negative (ESI) |
| Precursor m/z | 199.0659 |
| Precursor Adduct | [M-H]⁻ |
| Molecular Formula | C₇H₁₂N₄OS |
| Calculated Monoisotopic Mass | 200.07318219 Da |
X-ray Single Crystal Diffraction Studies
X-ray single crystal diffraction provides definitive proof of the molecular structure and its arrangement in the solid state. A detailed crystallographic study was conducted on colorless, block-shaped crystals of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, a tautomeric form of the target compound. pensoft.net
The analysis confirmed that the triazine ring is planar. pensoft.net The study was performed at a temperature of 273 K using Mo Kα radiation. pensoft.net The crystal structure was solved using direct methods and refined on F². pensoft.net
| Crystallographic Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄OS |
| Molecular Weight (Mᵣ) | 200.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5196 (8) |
| b (Å) | 6.9535 (4) |
| c (Å) | 12.5987 (8) |
| β (°) | 112.039 (1) |
| Volume (V) (ų) | 1016.64 (11) |
| Z | 4 |
| Calculated Density (Dₓ) (Mg m⁻³) | 1.308 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor [I > 2σ(I)] | 0.039 |
Determination of Absolute Configuration and Crystal Packing Motifs
The subject molecule is achiral, so a determination of absolute configuration is not applicable. However, the X-ray diffraction study provides critical insights into the crystal packing and intermolecular interactions that define the supramolecular structure. pensoft.net
The crystal structure is primarily stabilized by intermolecular N—H⋯O hydrogen bonds. pensoft.net These interactions link adjacent molecules into chains that propagate along the c-axis. pensoft.net Specifically, the N1 atom of the triazine ring acts as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule. pensoft.net
The packing arrangement reveals that the bulky tert-butyl groups are oriented in such a way that they form distinct hydrophobic layers, which alternate with hydrophilic layers created by the hydrogen-bonded triazine rings. pensoft.net This segregation of polar and non-polar regions is a key feature of the crystal packing motif. pensoft.net The C=S bond length of 1.663 (2) Å confirms the existence of the thione tautomer in the solid state. pensoft.net
Applications As a Chemical Building Block and Intermediate in Advanced Synthesis
Role in Agrochemical Synthesis, particularly Herbicides (e.g., Metribuzin)
The most prominent application of a 6-tert-butyl-1,2,4-triazin-5(2H)-one derivative is in the production of the well-known herbicide, Metribuzin (B1676530). wikipedia.org Metribuzin, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a selective triazine herbicide used to control a wide variety of broadleaf and grassy weeds in numerous crops. wikipedia.orgguidechem.com
The synthesis of Metribuzin relies on a key intermediate, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (also referred to as triazinone in manufacturing literature). guidechem.comgoogle.comgoogle.com This intermediate is structurally the direct thione and amino-substituted precursor related to this compound. The final step in the synthesis involves the selective S-methylation of this intermediate. guidechem.com
Various patented methods describe this crucial methylation step. One common industrial method involves reacting 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one with a methylating agent like dimethyl sulfate (B86663) or methanol (B129727) in the presence of sulfuric acid. wikipedia.orggoogle.comgoogle.com Another approach uses methyl bromide in the presence of a catalyst. guidechem.com Precise control of reaction conditions, such as pH, is critical to ensure methylation occurs on the sulfur atom (S-methylation) to yield Metribuzin, rather than on a nitrogen atom (N-methylation), which would result in an inactive isomer. guidechem.comresearchgate.net
| Precursor | Methylating Agent | Catalyst/Medium | Product |
|---|---|---|---|
| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Dimethyl Sulfate | Sulfuric Acid / p-xylene | Metribuzin |
| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methanol | Sulfuric Acid | Metribuzin |
| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl Bromide | Catalyst (e.g., PEG) | Metribuzin |
Precursor for the Development of Novel Heterocyclic Scaffolds
The 1,2,4-triazin-5(2H)-one ring system is a valuable starting point for the synthesis of more complex, fused heterocyclic compounds. While direct examples using the 6-tert-butyl variant are specific, the reactivity of the general scaffold is well-documented. For instance, related compounds like 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one are used to prepare novel rsc.orgacs.orgnih.govtriazolo[4,3-b] rsc.orgacs.orgnih.govtriazin-7-one derivatives. nih.govrsc.org This synthesis typically involves reacting the triazinone precursor with hydrazonoyl halides, leading to an intramolecular cyclization that forms the fused triazole ring. nih.govrsc.org
This synthetic strategy highlights the potential of this compound and its derivatives to act as a platform for creating diverse and complex heterocyclic systems. The resulting fused scaffolds, such as triazolotriazines, are of significant interest in medicinal chemistry due to their potential biological activities. nih.govrsc.org
Integration into Chemical Biology for Bioorthogonal Reactions
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it a suitable diene for inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.orgresearchgate.net This type of reaction is a cornerstone of bioorthogonal chemistry—a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org
1,2,4-triazines react with strained dienophiles, such as bicyclononynes, in a strain-promoted cycloaddition. nih.gov This reaction is highly selective and can proceed at physiological temperatures (37 °C), making it suitable for biological applications. nih.gov Although generally less reactive than their 1,2,4,5-tetrazine (B1199680) counterparts, the reaction rates of 1,2,4-triazines are comparable to other bioorthogonal reactions like azide-alkyne cycloadditions and are sufficient for labeling biomolecules in cellular studies. nih.govrsc.org The stability and synthetic accessibility of the 1,2,4-triazine core make it an attractive alternative to tetrazines for developing new bioorthogonal tools. nih.gov
| Reaction Type | Reactants | Key Feature | Application |
|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,2,4-Triazine (diene) + Strained Alkyne (dienophile) | Forms a stable cycloadduct under physiological conditions. | Biomolecule labeling |
Fluorogenic Labeling of Live Cells
A powerful extension of bioorthogonal chemistry is the development of fluorogenic probes, which become fluorescent only after reacting with their target. mit.edunih.gov This "turn-on" mechanism significantly reduces background signals in fluorescence microscopy, enabling clearer imaging of biomolecules in living cells. mit.edursc.org
The 1,2,4-triazine moiety can be incorporated into fluorogenic probes. In a common design, the triazine (or the more reactive tetrazine) is tethered to a fluorophore in such a way that it quenches the fluorophore's fluorescence. rsc.orgnih.gov When the triazine undergoes an IEDDA reaction with a target molecule (e.g., a protein modified with a strained alkyne), the triazine's electronic structure is fundamentally altered. This change disrupts the quenching mechanism, causing the fluorophore to emit light. nih.gov This strategy allows for the specific, real-time visualization of molecules within the complex environment of a live cell. rsc.org
Utility in Diversification and Combinatorial Chemistry for Compound Library Generation
Combinatorial chemistry aims to rapidly synthesize a large number of diverse but structurally related molecules, known as a compound library, for high-throughput screening in drug discovery and materials science. The this compound scaffold is well-suited for this purpose due to the presence of multiple reactive sites on the triazine ring.
Different functional groups can be systematically introduced at various positions of the triazine core to create a library of derivatives. For example, solid-phase synthesis techniques have been developed for other triazine scaffolds, where the core molecule is attached to a resin and subsequently treated with a series of reagents to build diversity. nih.gov The functional groups on the this compound ring (e.g., the N-H and C=O groups, and positions that can be halogenated and then substituted) can be modified through reactions like N-alkylation, amidation, or nucleophilic substitution. This allows for the creation of a focused library of compounds built around the central triazine scaffold, which can then be screened for desired biological or material properties.
Perspectives and Future Research Directions
Development of More Efficient, Sustainable, and Environmentally Benign Synthetic Routes
Traditional synthetic methods for 1,2,4-triazine (B1199460) derivatives often rely on multi-step procedures that may involve harsh reagents, organic solvents, and elevated temperatures. The future of synthesizing 6-tert-Butyl-1,2,4-triazin-5(2H)-one and its analogs lies in the adoption of green chemistry principles. Research is increasingly focused on developing protocols that are not only efficient in yield but also minimize environmental impact.
Future synthetic strategies could include:
Microwave-assisted and Sonochemical Methods: These techniques have been shown to significantly reduce reaction times and improve yields for other triazine derivatives. mdpi.comnih.gov Applying sonochemistry, for instance, has enabled the synthesis of some 1,3,5-triazines in as little as five minutes using water as a solvent, a method shown to be significantly "greener" than classical approaches. nih.govnih.gov
Catalytic Approaches: The use of novel catalysts, such as zirconium oxychloride, has been reported to improve the efficiency of 1,2,4-triazine synthesis. ijpsr.info Future work could explore other heterogeneous or homogeneous catalysts to streamline the synthesis of the this compound core.
One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single vessel to form the final product can reduce waste, save time, and decrease the need for purification of intermediates.
Use of Greener Solvents: Replacing conventional volatile organic solvents with water, ionic liquids, or deep eutectic solvents would represent a major step towards sustainability.
Rational Design of Derivatives with Highly Targeted Biochemical Activities
The 1,2,4-triazine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net Derivatives have shown promise as anticancer, antimicrobial, antiviral, and herbicidal agents. ijpsr.infoscirp.org The rational design of new derivatives of this compound will be a key driver of future research, moving from broad screening to targeted drug development.
Key areas for exploration include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure—by introducing different functional groups at the N-2, N-4, and C-3 positions—is crucial. For example, studies on related triazinones have shown that substitutions at these positions can dramatically alter biological activity, such as herbicidal efficacy or anticancer potency. researchgate.netnih.gov Investigating how modifications to the core scaffold affect interactions with specific biological targets will provide a roadmap for designing more potent and selective molecules. nih.gov
Anticancer Agents: Triazinone derivatives have been designed as potential antitumor agents that induce apoptosis in cancer cells. nih.gov Future work could focus on designing derivatives of this compound that target specific pathways in cancer biology, such as tubulin polymerization or topoisomerase II inhibition. nih.govresearchgate.net
Antimicrobial and Antiviral Agents: Given the urgent need for new antimicrobial drugs, derivatives could be designed to target essential microbial enzymes or disrupt cell membranes. The triazine core is a component of compounds with documented anti-HIV and other antiviral activities, representing another promising avenue. scirp.orgresearchgate.net
Herbicidal and Agricultural Applications: The parent compound is a known intermediate in the synthesis of herbicides like metribuzin (B1676530). Rational design could lead to new herbicides with improved efficacy, selectivity, and environmental profiles.
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
A deeper understanding of how this compound derivatives exert their biological effects is essential for their optimization. Future research must move beyond preliminary activity screening to detailed mechanistic studies.
Prospective research directions include:
Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) is a primary goal. For instance, some anticancer triazinones have been found to inhibit β-tubulin polymerization and topoisomerase II. nih.gov Similar studies on new derivatives of this compound are needed.
Elucidation of Cellular Pathways: Research should investigate the downstream effects of target engagement. Studies on related compounds have explored apoptosis induction through the upregulation of p53 and the modulation of the Bax/Bcl-2 ratio. nih.govnih.gov Flow cytometry and gene expression analysis can clarify whether cell death occurs via apoptosis or necrosis and identify the affected cell cycle phases. nih.govnih.gov
Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive) and inhibition constants (Ki). This information is vital for rational drug design.
Structural Biology: Obtaining X-ray crystal structures of derivatives bound to their biological targets would provide invaluable atomic-level insights into their mechanism of action, guiding the design of next-generation compounds with improved affinity and specificity.
Exploration of Novel Application Areas in Chemical and Biological Research
While much of the focus on 1,2,4-triazines has been in medicine and agriculture, the unique electronic and structural properties of the this compound scaffold suggest potential for broader applications.
Future research could venture into:
Materials Science: The nitrogen-rich heterocyclic structure could be exploited in the development of new materials. This includes applications as ligands for creating metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs) or other optoelectronic devices. researchgate.net
Coordination Chemistry: The triazine ring can act as a ligand, forming stable complexes with various metal ions. nih.gov These coordination compounds could possess novel catalytic, magnetic, or biological properties distinct from the parent organic molecule.
Bioconjugation and Chemical Biology: Functionalized derivatives of this compound could be developed as probes for bioimaging or as components in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
Synergistic Application of In Silico and Experimental Methodologies to Accelerate Discovery
The integration of computational and experimental approaches is revolutionizing drug discovery and materials science. This synergy allows for the rapid screening of virtual compound libraries and the prioritization of synthetic targets, saving time and resources.
Future research on this compound should increasingly leverage this synergy:
Molecular Docking: In silico docking studies can predict the binding modes and affinities of designed derivatives with their putative biological targets, helping to rationalize SAR data and guide the design of more potent compounds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the activity of yet-to-be-synthesized compounds. researchgate.net
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds. nih.gov This allows for the early deselection of candidates with unfavorable pharmacokinetic profiles, a major cause of failure in drug development.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-receptor complexes, offering a more detailed understanding of binding stability and the molecular interactions that govern biological activity. researchgate.net
By combining these in silico predictions with targeted synthesis and experimental validation, the discovery and development process for new applications of this compound and its derivatives can be significantly accelerated. nih.govrsc.org
Q & A
Q. How can this compound derivatives be functionalized for selective antifungal activity?
Q. What computational methods predict the bioactivity of novel triazinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
